(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid
Overview
Description
The compound “(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions . They are generally stable, readily prepared, and environmentally benign .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The synthesis of “this compound” could potentially involve similar methods.Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura cross-coupling reaction, which is a type of carbon–carbon bond-forming reaction . Other reactions include protodeboronation and the formation of cyclic boronic esters .Scientific Research Applications
Boronic Acids in Transport of Ribonucleosides
Boronic acids, including (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid, have been shown to facilitate the transport of ribonucleosides in and out of liposomes, which are artificial cells. This is significant for studying nucleoside transport mechanisms and has potential applications in drug delivery systems (Westmark & Smith, 1996).
Use in Purification and Concentration of Sugars
Boronic acid derivatives have been utilized in the extraction of sugars from hemicellulose hydrolysates, demonstrating the potential for purifying and concentrating sugars in industrial processes (Griffin & Shu, 2004).
Catalysis in Organic Synthesis
These compounds are used in rhodium-catalyzed enantioselective addition reactions, highlighting their role in creating specific chiral compounds, which is important in synthesizing pharmaceuticals and fine chemicals (Storgaard & Ellman, 2009).
Development of Hydrogen-Bond Stabilized Boron Analogues
Research on m-terphenylboronic acids, a class to which this compound belongs, has led to the discovery of unique structures that feature strong hydrogen bonds. These findings can be instrumental in the development of new materials and catalysts (Guo et al., 2019).
Applications in Glucose Sensing
Boronic acid derivatives have been employed in creating sensors for detecting saccharides like glucose, which can have significant implications in medical diagnostics (Das et al., 2011).
Use in Fire Safety Materials
They have been tested as potential components in epoxy-based hydrocarbon intumescent coatings for fire safety, offering a less harmful alternative to traditional compounds (Wang et al., 2021).
Stereoselective Reactions in Organic Chemistry
The compound is involved in stereoselective reactions, an essential aspect of organic synthesis, particularly in the development of pharmaceuticals (Matteson & Michnick, 1990).
Role in Macrocyclic Chemistry
Boronic esters, a group to which this compound belongs, play a significant role in macrocyclic chemistry. This is important for creating complex molecular structures used in various applications (Fárfan et al., 1999).
Fluorescence and Spectroscopic Applications
The compound has been characterized for its spectroscopic properties, which are crucial in analytical chemistry for detecting and analyzing various substances (Jeelani et al., 2020).
Use in Palladium-Catalyzed Reactions
It has been used in palladium-catalyzed reactions to synthesize tert-butyl esters, demonstrating its versatility in organic synthesis (Li et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is the carbon atoms in organic groups during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known for its stability, readiness for preparation, and environmentally benign nature, which are factors that could potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This results in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Safety and Hazards
Future Directions
The use of boronic acids and their derivatives in organic synthesis is a rapidly developing field. Future research may focus on developing more efficient and practical protocols for the synthesis and functionalization of these compounds . Additionally, the potential for recycling boronic acids could be explored to mitigate cost concerns .
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-chlorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECDENKFPRPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661223 | |
Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-72-8 | |
Record name | B-[4-Chloro-3-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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